molecular formula C15H13FN6OS B2830461 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 680599-26-2

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2830461
CAS No.: 680599-26-2
M. Wt: 344.37
InChI Key: SQGKZLUUCLRXJM-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic chemical hybrid compound designed for discovery research and early-stage pharmacological investigation. Its molecular architecture incorporates two privileged pharmacophores in medicinal chemistry: a 1,2,4-triazole ring and a pyridine moiety. The 1,2,4-triazole scaffold is a well-documented core structure in numerous clinically used antifungal agents, such as fluconazole and voriconazole, where its primary mechanism of action involves the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The strategic hybridization of this triazole system with a pyridine ring, a common feature in sulfonamide-based bioactive molecules, is intended to create novel chemical entities with potential multidirectional biological activity . This specific molecular design, which links the heterocyclic systems via a thioacetamide bridge, aims to leverage the known properties of its components. Researchers are exploring such hybrid compounds to develop new agents with broader spectra of activity and to overcome resistance in pathogenic fungi . The presence of the 4-amino group on the triazole ring and the 3-fluorophenyl acetamide side chain offers sites for further molecular modification, making this compound a valuable intermediate for structure-activity relationship (SAR) studies in the search for new enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6OS/c16-11-2-1-3-12(8-11)19-13(23)9-24-15-21-20-14(22(15)17)10-4-6-18-7-5-10/h1-8H,9,17H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGKZLUUCLRXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 3-fluorophenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Techniques such as solid-state microwave irradiation and ultrasonic-assisted synthesis have been explored to enhance reaction rates and improve product quality .

Chemical Reactions Analysis

Thioether Group Reactivity

The thioether (-S-) bridge between the triazole and acetamide moieties is a key reactive site, enabling alkylation, oxidation, and nucleophilic substitution.

Reaction Type Reagents/Conditions Products Key Findings
Alkylation Alkyl halides (e.g., CH₃I), DMF, 60–80°CS-alkylated derivativesAlkylation occurs at the sulfur atom, forming stable thioether derivatives.
Oxidation H₂O₂ (30%), AcOH, RTSulfoxide (R-SO-R') or sulfone (R-SO₂-R')Controlled oxidation yields sulfoxides; excess H₂O₂ produces sulfones .
Acylation Acetyl chloride, Et₃N, CH₂Cl₂Thioester derivativesAcylation preserves the triazole core while introducing ester functionalities .

Amino Group Reactions

The primary amine (-NH₂) on the triazole ring undergoes acylation, Schiff base formation, and condensation.

Reaction Type Reagents/Conditions Products Key Findings
Acylation Ac₂O, pyridine, refluxAcetamide derivativesEnhances biological activity by modifying electron density .
Schiff Base Formation Aromatic aldehydes, EtOH, ΔImine-linked conjugatesStabilizes the triazole framework; improves antimicrobial properties .

Triazole Ring Reactivity

The 1,2,4-triazole core participates in electrophilic substitution and coordination chemistry.

Reaction Type Reagents/Conditions Products Key Findings
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitro-triazole derivativesNitration occurs at the C-5 position due to electron-rich pyridine influence .
Metal Complexation CuCl₂, EtOH, RTCu(II)-triazole complexesForms stable complexes with transition metals, enhancing catalytic potential .

Acetamide Group Hydrolysis

The acetamide (-NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Key Findings
Acidic Hydrolysis HCl (6M), refluxCarboxylic acid derivativeYields free carboxylic acid, enabling further functionalization .
Basic Hydrolysis NaOH (10%), ΔSodium carboxylate saltImproves solubility for pharmaceutical formulations .

Comparative Reactivity Insights

A comparison of reaction outcomes highlights the influence of substituents:

Functional Group Reactivity Impact on Product Stability
Thioether (-S-)High (alkylation-prone)Moderate thermal stability
Amino (-NH₂)Moderate (pH-sensitive)Sensitive to oxidative conditions
Triazole RingLow (resistant)High aromatic stability

Research Findings

  • Antimicrobial Applications : Thioether derivatives exhibit enhanced activity against E. coli and S. aureus (MIC = 15.6–31.25 µg/mL) due to improved membrane penetration .

  • Catalytic Potential : Cu(II) complexes of the triazole core show promise in oxidation reactions (TOF = 120 h⁻¹).

  • Structural Modifications : Schiff base derivatives demonstrate 2–3× higher bioavailability compared to parent compounds .

Scientific Research Applications

2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes and ultimately cell death. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Pyridinyl Positional Isomerism

  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): The 3-pyridinyl group in VUAA1 confers strong agonist activity against insect Orco ion channels .
  • OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide):
    The 2-pyridinyl group in OLC15 is associated with Orco antagonism , highlighting how pyridinyl orientation modulates functional outcomes.

Amino vs. Alkyl Substituents

  • Compound 5m (4-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine): Replacing the amino group with a phenyl and butylthio chain (as in 5m) eliminates hydrogen-bonding capacity, reducing polarity (melting point: 147–149°C) compared to the target compound .

Modifications on the Acetamide Moiety

Fluorophenyl vs. Phenoxyphenyl

  • Compound from (N-(4-phenoxyphenyl) derivative): The phenoxyphenyl group introduces bulkiness and increased hydrophobicity (XlogP = 3) , whereas the target’s 3-fluorophenyl group balances lipophilicity with moderate electron-withdrawing effects.

Halogenated Aryl Groups

  • Compound 5q (4-(5-((3-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine):
    The 3-fluorobenzylthio group in 5q enhances metabolic stability but reduces solubility compared to the target’s acetamide-linked 3-fluorophenyl .
  • Compound AM31 (N-(4-nitrophenyl) derivative): The nitro group in AM31 increases electron deficiency, enhancing binding to reverse transcriptase (Ki in nanomolar range) , whereas the 3-fluorophenyl may offer milder electronic effects.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Features Reference
Target Compound Not reported Not reported 4-Amino, 4-pyridinyl, thioether bridge This article
6a () 182–184 65 Allyl, pyridin-2-yl
5o () 237–240 79 Phenyl, pyridin-4-yl, acetonitrile
VUAA1 Not reported Synthetic 3-Pyridinyl, 4-ethylphenyl
  • Higher melting points correlate with rigid structures (e.g., 5o’s acetonitrile group) . The target compound’s amino and pyridinyl groups may similarly enhance crystallinity.

Biological Activity

The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluorophenyl)acetamide is a triazole derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of 1,2,4-triazoles , which are known for their broad range of biological activities. The specific structure includes a pyridine moiety and a thioether linkage, contributing to its unique pharmacological profile.

Antimicrobial Activity

  • Mechanism of Action : Triazole compounds typically exert their antimicrobial effects by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is similar in various 1,2,4-triazole derivatives.
  • Research Findings : A study demonstrated that related triazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.0460.046 to 3.11μM3.11\mu M, outperforming standard antibiotics like vancomycin in some cases .
  • Case Studies : In vitro tests indicated that triazole derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and E. coli, with inhibition zones reaching up to 23 mm23\text{ mm} .

Anticancer Activity

  • Mechanism of Action : The anticancer properties of triazoles are often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation.
  • Research Findings : Studies have indicated that triazole derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds demonstrated IC50 values in the micromolar range, indicating potent activity .
  • Case Studies : A notable investigation revealed that certain triazole compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .

Anti-inflammatory Activity

  • Mechanism of Action : Triazoles may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : In animal models, triazole derivatives have shown significant reductions in inflammation markers, suggesting a potential therapeutic role in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound TypeActivity TypeNotable Effects
1,2,4-TriazolesAntibacterialEffective against MRSA and other resistant strains
Thioether DerivativesAnticancerInduced apoptosis in various cancer cell lines
AcetamidesAnti-inflammatoryReduced inflammation markers in vivo

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis involves multi-step reactions starting with the formation of the triazole-thiol intermediate. Key steps include:

  • Step 1: Condensation of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol under reflux to form 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol .
  • Step 2: Alkylation using α-chloroacetamides (e.g., N-(3-fluorophenyl)-α-chloroacetamide) in the presence of KOH or NaOH, typically in DMF or ethanol at 60–80°C .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .
    Optimize yields by controlling reaction time (6–12 hours) and stoichiometric ratios (1:1.2 thiol:alkylating agent) .

Basic: Which spectroscopic methods characterize purity and structure?

Answer:

  • 1H/13C NMR: Confirm regiochemistry of the triazole ring and thioether linkage (δ 3.8–4.2 ppm for SCH2) .
  • HPLC: Assess purity (>98% using C18 column, acetonitrile/water mobile phase) .
  • Mass Spectrometry: Validate molecular weight (e.g., [M+H]+ at m/z 399.4) .
  • IR Spectroscopy: Identify NH stretches (3200–3400 cm⁻¹) and carbonyl groups (1650–1700 cm⁻¹) .

Advanced: How to resolve contradictions in biological activity data (e.g., IC50 variability)?

Answer:
Contradictions may arise from:

  • Assay Conditions: Standardize cell lines (e.g., HepG2 vs. MCF7) and incubation times (24–72 hours) .
  • Compound Purity: Validate via HPLC and control batch-to-batch variability .
  • Structural Confounders: Compare activity of analogs (e.g., pyridinyl vs. furanyl substituents) using SAR tables .
    Example: Anti-exudative activity in rats showed dose-dependent efficacy (10 mg/kg vs. 50 mg/kg), emphasizing the need for consistent dosing .

Advanced: How to optimize reaction yield during triazole-thiol alkylation?

Answer:

  • Solvent Choice: Use DMF for higher polarity or ethanol for cost-effectiveness .
  • Catalyst: Employ 1.2 equiv. NaOH to deprotonate the thiol group .
  • Temperature: Maintain 70–80°C to accelerate reactivity without side-product formation .
    Yield improvements (from 65% to 85%) are achievable by incremental addition of alkylating agents .

Basic: What in vitro assays evaluate antimicrobial potential?

Answer:

  • Broth Microdilution: Determine MIC against S. aureus (range: 2–16 µg/mL) .
  • Agar Diffusion: Assess zone of inhibition (e.g., 12–18 mm for C. albicans) .
  • Time-Kill Assays: Monitor bactericidal effects over 24 hours .

Advanced: How do substituent modifications affect pharmacokinetics?

Answer:

  • Pyridinyl vs. Furanyl: Pyridinyl enhances solubility (logP 2.1 vs. 2.8) but reduces metabolic stability .
  • Fluorophenyl Position: 3-F substitution improves target binding (ΔG = -9.2 kcal/mol in docking studies) .
    Refer to SAR tables comparing substituent effects on bioavailability and clearance rates .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature: Store at -20°C in airtight containers .
  • Light Sensitivity: Use amber vials to prevent photodegradation .
  • Solubility: Prepare fresh DMSO stock solutions (10 mM) to avoid precipitation .

Advanced: What computational methods predict target binding affinities?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with EGFR (binding energy < -8 kcal/mol) .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models: Correlate Hammett constants (σ) of substituents with IC50 values .

Basic: Why is the thioether linkage critical for bioactivity?

Answer:
The thioether group:

  • Enhances electron delocalization, stabilizing interactions with enzyme active sites .
  • Acts as a hydrogen bond acceptor (e.g., with CYP450 heme iron) .
  • Improves metabolic resistance compared to ether analogs .

Advanced: How to address low aqueous solubility in preclinical testing?

Answer:

  • Formulation: Use co-solvents (e.g., PEG 400) or liposomal encapsulation .
  • Prodrug Design: Introduce phosphate esters to increase hydrophilicity .
  • Nanoparticles: Load into PLGA carriers (size: 150–200 nm) for sustained release .

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